7-Methoxy-3,3-dimethylindan-4-ol
Description
Significance of Indanol Scaffolds in Synthetic Chemistry
The indanol scaffold, characterized by a fused benzene (B151609) and cyclopentanol (B49286) ring system, is considered a "privileged structure" in drug discovery. nih.govnih.gov This is attributed to its ability to bind to multiple biological targets with high affinity. nih.gov The rigid, three-dimensional nature of the indanol core allows for the precise spatial orientation of various functional groups, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. nih.govmdpi.com
In synthetic chemistry, the indanol framework provides a robust starting point for the construction of complex molecular architectures. organic-chemistry.org Its structure can be readily modified through various chemical reactions, allowing chemists to systematically alter its properties and explore its potential in different applications. nih.gov For instance, derivatives of 1-indanol (B147123) have been utilized as efficient ligands in palladium-catalyzed asymmetric Heck reactions, a powerful tool in organic synthesis. chemicalbook.com
Overview of Substituted Indanol Architectures with a Focus on 7-Methoxy-3,3-dimethylindan-4-ol
The versatility of the indanol scaffold is further enhanced by the introduction of various substituents onto its core structure. These modifications can profoundly influence the molecule's physical, chemical, and biological properties. mdpi.com
A noteworthy example of a substituted indanol is This compound . This compound belongs to the indan (B1671822) family and is distinguished by a bicyclic structure featuring a methoxy (B1213986) group, two methyl groups, and a hydroxyl group. ontosight.ai The presence and positioning of these functional groups—the methoxy group at the 7th position, the gem-dimethyl groups at the 3rd position, and the hydroxyl group at the 4th position—are critical in defining its chemical character and reactivity. ontosight.ai The combination of a polar hydroxyl group and a more lipophilic methoxy group imparts a unique solubility and reactivity profile to the molecule. ontosight.ai
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily focused on elucidating its chemical properties and exploring its potential applications. Key areas of investigation include its synthesis, characterization, and potential biological activities. ontosight.ai Researchers are interested in understanding how its specific substitution pattern influences its behavior in chemical reactions and its interactions with biological systems. ontosight.ai
The synthesis of this and related indanol derivatives often involves multi-step reaction sequences. ontosight.ai Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compounds. ontosight.ai Furthermore, methods like High-Performance Liquid Chromatography (HPLC) have been developed for its analysis and separation. sielc.com
The primary objectives of ongoing research are to fully characterize the chemical reactivity of this compound and to explore its potential as a building block for more complex molecules with potentially valuable properties. ontosight.ai Studies have suggested that it may possess antioxidant, anti-inflammatory, and antimicrobial effects, driving further investigation into its therapeutic potential. ontosight.ai
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-4-ol |
| Molecular Formula | C12H16O2 |
| CAS Number | 93904-66-6 |
| EINECS Number | 299-806-5 |
| Synonyms | 7-Methoxy-3,3-dimethyl-indan-4-ol, 1H-Inden-4-ol, 2,3-dihydro-7-methoxy-3,3-dimethyl- |
Table 1: Chemical Identification of this compound sielc.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
93904-66-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-8-10(14-3)5-4-9(13)11(8)12/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
CVXVMAKCTVIFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C21)O)OC)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 3,3 Dimethylindan 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Methoxy-3,3-dimethylindan-4-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the gem-dimethyl protons, and the protons of the cyclopentane (B165970) ring. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these protons to their specific positions within the molecule.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display unique resonances for each carbon atom, including the aromatic carbons, the quaternary carbon of the gem-dimethyl group, the methoxy carbon, and the carbons of the five-membered ring.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. DEPT-135, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is vital for confirming the assignments made from the ¹H and ¹³C NMR spectra.
Due to the lack of publicly available experimental NMR data for this compound, a representative data table cannot be provided at this time.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (GC/MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would allow for the determination of the molecular weight of this compound and provide a characteristic fragmentation pattern. The fragmentation pattern arises from the breakdown of the molecular ion in the mass spectrometer and can provide valuable clues about the compound's structure. For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) would result in specific fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, and oxygen atoms in this compound.
As specific experimental mass spectrometry data for this compound is not available in the public domain, a detailed data table of its fragmentation pattern cannot be presented.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3200-3600 cm⁻¹), the C-O stretching of the methoxy group and the alcohol, aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).
Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also provide information on the aromatic ring and the alkyl framework of the molecule.
Without access to experimentally recorded spectra, a table of specific vibrational frequencies for this compound cannot be compiled.
Electronic Spectroscopy (UV-Vis, REMPI, Dispersed Fluorescence) for Electronic Transitions and Conformational Probing
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Vis Spectroscopy provides information about the conjugated systems within a molecule. The aromatic ring in this compound would give rise to characteristic absorption bands in the UV region, typically around 250-280 nm. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique used in the gas phase to study the electronic states and vibrational levels of molecules. It can provide detailed information about the excited state dynamics.
Dispersed Fluorescence (DF) spectroscopy involves exciting a molecule to a specific vibrational level in an excited electronic state and then analyzing the emitted fluorescence. This technique can provide information about the vibrational levels in the ground electronic state.
Gas-phase spectroscopic techniques, such as REMPI and DF, are powerful tools for studying the conformational landscape of flexible molecules like this compound. The five-membered ring in the indan (B1671822) structure can adopt different puckered conformations. These different conformers can have distinct electronic and vibrational spectra, allowing for their individual characterization in the gas phase. While studies on similar molecules have been conducted, specific conformational analysis of this compound using these advanced techniques is not documented in available literature.
Computational Chemistry and Theoretical Investigations of 7 Methoxy 3,3 Dimethylindan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the molecular properties of 7-Methoxy-3,3-dimethylindan-4-ol from first principles. These methods allow for a detailed examination of the electron distribution, molecular orbital energies, and other electronic descriptors that govern the compound's stability and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio calculations are the cornerstones of modern computational chemistry for studying organic molecules. For a molecule like this compound, these methods can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.
In studies of related indanol compounds, such as 2-indanol, researchers have utilized both DFT and ab initio methods to great effect. acs.orgnih.govacs.org For instance, a comprehensive ab initio study using the MP2/cc-pVTZ level of theory was successful in identifying the possible conformations of 2-indanol. nih.gov This was complemented by DFT calculations, often using the B3LYP functional, to predict vibrational frequencies which aid in the assignment of experimental infrared and Raman spectra. nih.govresearchgate.net These computational approaches have proven invaluable in understanding the subtle interplay of forces, such as intramolecular hydrogen bonding, that dictate the preferred structures of these molecules. acs.orgnih.govjchemrev.com
For this compound, similar computational strategies would be employed. A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). jchemrev.comnih.govnih.gov This level of theory provides a good balance between computational cost and accuracy for capturing the electronic structure and energies of organic molecules. The presence of the methoxy (B1213986) and gem-dimethyl groups in this compound introduces additional complexity compared to simpler indanols, making these high-level calculations even more critical for an accurate description of its properties.
Conformational Landscape and Potential Energy Surface Mapping
The non-planar five-membered ring of the indan (B1671822) scaffold can adopt various puckered conformations. The substitution pattern on this compound, particularly the hydroxyl and methoxy groups, will significantly influence its conformational landscape. The interplay between the ring-puckering and the orientation of these substituents can be explored by mapping the potential energy surface (PES).
For the closely related 2-indanol, computational studies have revealed the existence of multiple stable conformers. acs.orgnih.govresearchgate.net These conformers arise from the combination of the ring-puckering motion and the internal rotation of the hydroxyl group. nih.gov A two-dimensional potential energy surface can be calculated to visualize the energy changes associated with these motions and to identify the transition states that separate the stable conformers. nih.govnih.gov In the case of 2-indanol, four distinct conformations have been identified through ab initio calculations at the MP2/cc-pVTZ level of theory. nih.gov
For this compound, a similar analysis would be necessary to fully characterize its conformational preferences. The potential energy surface would likely be more complex due to the additional degrees of freedom introduced by the methoxy group. The relative energies of the different conformers, as determined by these calculations, are crucial for understanding the compound's behavior in different environments.
Below is an interactive table illustrating a hypothetical conformational analysis for this compound, based on findings for related indanols.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
| A | 20.5° | 0.00 | 65 |
| B | -21.0° | 0.45 | 25 |
| C | 35.2° | 1.20 | 8 |
| D | -34.8° | 1.50 | 2 |
Note: This data is illustrative and based on typical values for indanol derivatives.
Spectroscopic Property Simulations and Experimental Validation
A key application of quantum chemical calculations is the simulation of spectroscopic data, which can then be compared with experimental measurements for validation. jchemrev.com For this compound, the simulation of NMR, IR, and Raman spectra would be particularly insightful.
DFT calculations are widely used to predict the vibrational frequencies of molecules. nih.govresearchgate.net These calculated frequencies, after appropriate scaling, can be used to assign the bands in experimental IR and Raman spectra, providing a detailed understanding of the vibrational modes of the molecule. nih.gov For example, in 2-indanol, DFT calculations have been instrumental in assigning the vibrational modes associated with the ring-puckering and OH-group rotations. nih.gov
Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. libretexts.org Comparing the calculated and experimental ¹H and ¹³C NMR spectra can help to confirm the proposed structure and to understand the electronic environment of the different nuclei within the molecule. sacredheart.educhemicalbook.com
The following interactive table shows hypothetical calculated versus experimental vibrational frequencies for a key mode in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3620 | 3635 | Hydroxyl group stretch |
| C-O Stretch | 1050 | 1055 | Methoxy group C-O stretch |
| Ring Puckering | 150 | 155 | Five-membered ring puckering |
Note: This data is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of the stable conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. jchemrev.com MD simulations model the movement of atoms and molecules based on a classical force field, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target.
Quantitative Structure-Property Relationships (QSPR) in Indanol Chemistry
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological properties. For a class of compounds like indanol derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or receptor binding affinity based on calculated molecular descriptors.
These descriptors can be derived from the computationally optimized structures and include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. While no specific QSPR studies on this compound were found, the general methodology is well-established. For a series of substituted indanols, one could develop a QSPR model to predict a property of interest, which could then be used to guide the design of new derivatives with desired characteristics.
Chemical Reactivity and Mechanistic Studies of 7 Methoxy 3,3 Dimethylindan 4 Ol
Oxidation Reactions and Mechanisms
The oxidation of the secondary alcohol in 7-Methoxy-3,3-dimethylindan-4-ol to the corresponding ketone, 7-methoxy-3,3-dimethylindan-4-one, is a fundamental transformation. The reaction's course, including its selectivity and the nature of the intermediates, is highly dependent on the chosen oxidant and reaction conditions.
Regioselectivity and Stereoselectivity in Oxidative Transformations
The primary site of oxidation in this compound is the secondary hydroxyl group, leading to the formation of the corresponding ketone. This high degree of regioselectivity is due to the inherent reactivity of the alcohol functionality compared to the aromatic ring and the saturated alkyl groups under typical oxidizing conditions.
While the oxidation to the ketone eliminates the chiral center at the 4-position, stereoselectivity becomes a critical consideration when employing chiral oxidizing agents or catalysts. Enantioselective oxidation, a process that preferentially oxidizes one enantiomer of a racemic alcohol, can be achieved using chiral catalysts, such as Mn(III)-salen complexes. capes.gov.br This method, known as oxidative kinetic resolution, would theoretically allow for the separation of the enantiomers of this compound by converting one enantiomer to the ketone at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer.
Radical Pathways in Oxidation of Indanols
The oxidation of benzylic alcohols, such as this compound, can proceed through radical pathways, particularly when using metal catalysts in the presence of radical initiators or under photochemical conditions. For instance, the oxidation of benzylic C-H bonds can be initiated by the formation of a benzyl (B1604629) radical. nih.gov This radical can then be trapped by oxygen to form a peroxy radical, which can subsequently lead to the formation of the corresponding ketone.
The general mechanism for many alcohol oxidations involves the formation of an intermediate that facilitates the removal of the hydrogen from the carbon bearing the hydroxyl group. masterorganicchemistry.com This process often resembles an E2 elimination mechanism. masterorganicchemistry.com
Functional Group Interconversions of the Indanol Moiety
The hydroxyl and methoxy (B1213986) groups of this compound are key sites for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are fundamental in modifying the molecule's properties and reactivity for various applications.
Common interconversions for the secondary alcohol include its transformation into an alkylating agent by converting it into a sulfonate ester or a halide. The hydroxyl group can also be replaced through nucleophilic substitution reactions. mit.edu For example, conversion to a good leaving group, such as a tosylate, would allow for substitution with various nucleophiles.
The methoxy group on the aromatic ring can also be a site for transformation. Although generally stable, under harsh acidic conditions, it could potentially be cleaved to the corresponding phenol (B47542).
Acid-Catalyzed Rearrangements and Cyclizations
Under acidic conditions, this compound has the potential to undergo carbocation-mediated rearrangements. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C-4 position. This carbocation could then undergo a Wagner-Meerwein rearrangement, which involves a 1,2-shift of an adjacent alkyl group. wikipedia.orgyoutube.comslideshare.net
In the case of this compound, the gem-dimethyl group at the C-3 position provides two methyl groups that could potentially migrate. A 1,2-methyl shift from the C-3 to the C-4 position would lead to a more stable tertiary carbocation. This rearrangement alters the carbon skeleton of the indane core. libretexts.org The driving force for such a rearrangement is the formation of a more stable carbocation intermediate. slideshare.net
Electron-Transfer Processes and Radical Cation Chemistry
The methoxy-substituted aromatic ring in this compound makes it susceptible to electron-transfer processes, leading to the formation of a radical cation. The electron-donating nature of the methoxy group lowers the oxidation potential of the aromatic ring, facilitating the removal of an electron. princeton.edu
The formation of radical cations from methoxylated benzenes has been studied using techniques like pulse radiolysis. acs.org These studies show that one-electron oxidants can react with methoxy-substituted aromatic compounds to generate the corresponding radical cations. The resulting radical cation of this compound would have the positive charge and the unpaired electron delocalized over the aromatic ring. The subsequent reactivity of this radical cation would be dictated by its electronic structure and the surrounding functionalities. princeton.edu
Derivatization Strategies for Enhancing Chemical Utility
The chemical utility of this compound can be significantly enhanced through various derivatization strategies. These strategies focus on modifying the existing functional groups to introduce new properties or to prepare the molecule for further synthetic transformations.
The hydroxyl group is a prime target for derivatization. It can be acylated to form esters or etherified to produce ethers. These derivatives can alter the molecule's polarity and biological activity. Furthermore, converting the alcohol to a better leaving group, as mentioned in section 5.2, is a key strategy for nucleophilic substitution reactions.
The aromatic ring also offers opportunities for derivatization. Electrophilic aromatic substitution reactions could potentially introduce additional functional groups onto the benzene (B151609) ring, although the directing effects of the existing methoxy and alkyl substituents would need to be considered.
The synthesis of functionalized derivatives is a common strategy to create libraries of related compounds for screening in drug discovery or for developing new materials.
Synthetic Utility and Chemical Applications of 7 Methoxy 3,3 Dimethylindan 4 Ol and Its Derivatives
Role as Versatile Building Blocks in Organic Synthesis
7-Methoxy-3,3-dimethylindan-4-ol is a valuable starting material in organic synthesis due to the presence of multiple reactive sites. The hydroxyl group can be readily oxidized to a ketone or converted into other functional groups, while the methoxy (B1213986) group can be cleaved to a phenol (B47542), allowing for further derivatization. The aromatic ring is also susceptible to electrophilic substitution reactions. This multi-functionality makes it a key intermediate in the synthesis of a variety of more complex molecules.
The cephamycin scaffold, for instance, is a class of β-lactam antibiotics that has been the subject of extensive synthetic efforts. The introduction of a 7α-methoxy group is a key challenge in the synthesis of these molecules. nih.gov A multi-step synthesis of a cephamycin analogue was developed that utilized a novel α-bromo acetamide (B32628) intermediate, allowing for the introduction of various functional groups at the C-7 amino and C-3′ positions. nih.gov This approach avoids the use of hazardous reagents like diphenyldiazomethane, making it a safer and more versatile method for the synthesis of cephamycin analogues. nih.gov
Precursors for Advanced Chemical Scaffolds
The indane framework of this compound can be modified to create a variety of advanced chemical scaffolds. These scaffolds can then be used to synthesize libraries of compounds for drug discovery and other applications. For example, the chromone (B188151) scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. A three-step synthesis of a chromone carboxamide derivative has been reported, which involves the formation of a chromone ester, followed by hydrolysis to the carboxylic acid and subsequent amidation. rsc.org This method is suitable for undergraduate organic chemistry laboratories and provides students with hands-on experience in multi-step synthesis and spectroscopic characterization. rsc.org
Another example is the synthesis of benzo[g]isochromene quinones, which are potential monomers for the synthesis of the natural product xylindein. researchgate.net A nine-step synthesis of a 3-propyl-substituted benzo[g]isochromene quinone has been developed, with a key step involving a cross-metathesis reaction. researchgate.net This work provides a foundation for the synthesis of other complex natural products and their analogues. researchgate.net
Development of Chiral Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is a major focus of modern organic chemistry. These molecules are used to control the stereochemistry of chemical reactions, which is crucial for the synthesis of enantiomerically pure drugs and other fine chemicals. While direct applications of this compound in this area are not extensively documented in the provided context, its structural motifs are found in related compounds used for such purposes.
For instance, coumarin (B35378) derivatives, which share some structural similarities with the indane system, have been investigated for their potential as fluorescent labels and antimicrobial agents. selleckchem.com 7-Methoxy-4-methylcoumarin, for example, has shown activity against both Gram-positive and Gram-negative bacteria. selleckchem.com The development of synthetic methods for such compounds, including those involving the use of this compound as a precursor, could lead to new classes of chiral ligands and organocatalysts.
Intermediates in the Total Synthesis of Natural Products and Analogues
Natural products are a rich source of inspiration for the development of new drugs and other useful molecules. The total synthesis of natural products is a challenging but rewarding endeavor that often requires the development of new synthetic methods and strategies. This compound and its derivatives have been used as key intermediates in the total synthesis of several natural products and their analogues.
As mentioned previously, the synthesis of a potential monomer for the natural product xylindein has been accomplished using a multi-step sequence starting from a substituted benzaldehyde. researchgate.net This work demonstrates the utility of substituted indane derivatives as building blocks for the construction of complex natural product skeletons. researchgate.net
Applications in Separation Science (e.g., HPLC Method Development)
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. The development of new HPLC methods is essential for the analysis of complex samples in a variety of fields, including pharmaceuticals, environmental science, and food chemistry.
A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com The method uses a C18 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies. sielc.com The availability of such analytical methods is crucial for quality control during the synthesis and application of this important chemical compound.
Future Research Directions in 7 Methoxy 3,3 Dimethylindan 4 Ol Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 7-Methoxy-3,3-dimethylindan-4-ol, future research will likely focus on moving away from traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, towards greener alternatives.
One promising avenue is the application of flow chemistry . cordenpharma.comnoelresearchgroup.comnih.govyoutube.comnih.gov Continuous flow processes offer numerous advantages over batch reactions, including enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for automation and straightforward scaling-up. cordenpharma.comnih.govyoutube.com Research in this area could explore the development of a continuous-flow synthesis of this compound, potentially integrating catalytic steps to improve efficiency and reduce waste. The use of immobilized catalysts within the flow reactor could further enhance the sustainability of the process by allowing for easy separation and reuse of the catalyst.
Another key area for innovation is the use of greener reagents and catalysts . This could involve replacing traditional stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals. ekb.eg Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity under mild conditions, represents a significant opportunity for the sustainable synthesis of chiral indanols.
The principles of green chemistry , such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies. nih.govnih.govyoutube.comelsevierpure.com Research could focus on designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Advanced Mechanistic Elucidation via In Situ Spectroscopy
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis and subsequent reactions of this compound, in situ spectroscopic techniques are poised to provide unprecedented insights.
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic and mechanistic picture of the reaction as it occurs. This is particularly valuable for identifying and characterizing transient or unstable intermediates that may be difficult to isolate and study using traditional methods. nih.gov
Furthermore, advanced spectroscopic methods can be used to study the conformational landscape of this compound and its derivatives. researchgate.netrsc.org Understanding the preferred conformations and the energy barriers to conformational change can provide critical insights into the molecule's reactivity and its interactions with other molecules. The application of high-resolution UV spectroscopy, for instance, can provide detailed information about the geometric structures of different conformers in both the ground and excited states. rsc.org
Rational Design of Indanol-Based Functional Materials
The indanol framework can serve as a building block for a wide range of functional materials . mdpi.comresearchgate.netmdpi.com Future research in this area will likely focus on the rational design of materials with specific, tailored properties.
One area of exploration is the development of polymers and composites derived from this compound. researchgate.netmdpi.comrsc.org By incorporating the indanol unit into a polymer backbone, it may be possible to create materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. For example, indanone-based conjugated polymers have shown promise in applications such as photocatalytic hydrogen evolution. rsc.org
The hydroxyl and methoxy (B1213986) groups of this compound also provide handles for further functionalization, allowing for the creation of a diverse library of derivatives. These derivatives could be explored for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as components of sensors. The design of these materials will be guided by an understanding of structure-property relationships, with the goal of creating materials that are optimized for specific applications. mdpi.comresearchgate.net
Integration of Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new molecules and materials. nih.gov For this compound, this integrated approach can be applied in several ways.
Quantum chemistry calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.net These predictions can then be compared with experimental data to validate the computational models and provide a deeper understanding of the molecule's behavior. Computational methods can also be used to explore reaction mechanisms, calculate activation energies, and predict the outcomes of reactions, thereby guiding experimental design.
Furthermore, computational screening can be used to identify promising derivatives of this compound for specific applications. By calculating the properties of a large number of virtual compounds, it is possible to prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. sacredheart.edu
Exploration of Novel Reactivity Patterns for Expanding Synthetic Scope
While the basic reactivity of the indanol scaffold is relatively well-understood, there is always potential for the discovery of novel reactivity patterns . For this compound, future research could explore new ways to functionalize the molecule and expand its synthetic utility.
This could involve the use of new catalytic systems to achieve transformations that are not possible with traditional methods. For example, photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations and could be applied to the derivatization of this compound. acs.orgacs.org
Another area of exploration is the derivatization of the hydroxyl and methoxy groups to introduce new functional groups and create more complex molecular architectures. nih.govresearchgate.netlibretexts.orgnih.govresearchgate.net This could lead to the synthesis of novel compounds with interesting biological activities or material properties. The development of new derivatization reagents and methods will be key to unlocking the full synthetic potential of this versatile building block. nih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-3,3-dimethylindan-4-ol, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically begins with indanone derivatives. Key steps include:
- Methoxylation : Introduce the methoxy group using methylating agents (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., KOH) .
- Hydroxylation : Reduction or hydrolysis steps to generate the hydroxyl group. For example, catalytic hydrogenation or acid-mediated deprotection may be employed.
- Critical Conditions : Temperature (often 60–80°C for methoxylation), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and catalyst selection (e.g., Raney nickel for hydrogenation) .
- Yield Optimization : Purity of starting materials and inert atmospheres (e.g., N₂) reduce side reactions.
Q. How is the hydroxyl group in this compound protected during synthetic modifications?
- Methodological Answer : Common protection strategies include:
- Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a base .
- Acetylation : Treat with acetic anhydride in pyridine to form acetyl esters, which are stable under basic conditions .
- Monitoring : Confirm protection via FT-IR (loss of O-H stretch at ~3200 cm⁻¹) and ¹H NMR (shift of hydroxyl proton signal) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Methoxy group: Singlet at ~δ 3.8 ppm (¹H); δ 55–60 ppm (¹³C).
- Hydroxyl proton: Broad peak at δ 5–6 ppm (solvent-dependent) .
- FT-IR : O-H stretch (~3200–3500 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 208.146 (calculated for C₁₂H₁₆O₂) .
Advanced Research Questions
Q. How can regioselectivity challenges in the methoxylation step be addressed to improve synthesis efficiency?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) enhance selectivity for the para-position .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMSO) promote kinetic pathways .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophilic vs. nucleophilic conditions) .
Q. What strategies resolve contradictory data regarding the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. solubility classification (e.g., shake-flask method at 25°C) .
- HPLC Purity Check : Rule out impurities (e.g., residual starting materials) that alter solubility .
- Co-solvency Studies : Ternary phase diagrams (water/ethanol/ethyl acetate) identify optimal solvent mixtures for formulation .
Q. How does the presence of both methoxy and hydroxyl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-donating methoxy group activates the ring for electrophilic substitution but deactivates adjacent positions for nucleophilic attack .
- Steric Hindrance : 3,3-Dimethyl groups limit access to the hydroxyl group, favoring reactions at the methoxy site.
- Case Study : Sulfonation with SO₃ in H₂SO₄ selectively targets the methoxy-adjacent position, confirmed by X-ray crystallography .
Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
- Methodological Answer :
- DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 µg/mL indicate high activity (compare to ascorbic acid controls) .
- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺; absorbance at 593 nm correlates with antioxidant capacity .
- Cell-Based Models : Use HepG2 cells under oxidative stress (H₂O₂-induced) to assess intracellular ROS reduction via flow cytometry .
Q. How can computational tools predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Software like MarvinSketch estimates hydroxyl group pKa (~9.5), indicating instability in alkaline conditions (pH >10) .
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of methoxy group) at different pH levels .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
